1-Methyl-4-Nitrosopiperazine (MNP): Comprehensive Chemical Profiling, Toxicological Risk, and Analytical Control Strategies
1-Methyl-4-Nitrosopiperazine (MNP): Comprehensive Chemical Profiling, Toxicological Risk, and Analytical Control Strategies
Executive Summary
1-Methyl-4-nitrosopiperazine (MNP) has emerged as a critical Nitrosamine Drug Substance-Related Impurity (NDSRI) of profound toxicological concern, particularly within the manufacturing and storage lifecycles of rifamycin-class antibiotics such as rifampicin and rifapentine[1]. As a highly potent mutagen and carcinogen, MNP demands rigorous analytical surveillance and process control. This whitepaper synthesizes the physicochemical properties, mechanistic formation pathways, and field-proven analytical methodologies required to detect and control MNP at trace levels, ensuring pharmaceutical integrity and regulatory compliance.
Physicochemical and Structural Characterization
MNP is a cyclic nitrosamine characterized by a piperazine scaffold substituted with a methyl group at the N1 position and a nitroso group at the N4 position[2]. The electron-withdrawing nature of the nitroso group significantly alters the basicity of the adjacent nitrogen, impacting its chromatographic behavior and dictating the specific parameters required for its extraction and detection.
Table 1: Key Physicochemical Properties of MNP
| Property | Value | Reference |
| IUPAC Name | 1-methyl-4-nitrosopiperazine | [3] |
| CAS Number | 16339-07-4 | [3] |
| Molecular Formula | C5H11N3O | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Physical State | Colorless to pale yellow liquid | [4] |
| Boiling Point | 125 °C at 25 mmHg | [5] |
| LogP (XLogP3-AA) | 0.2 | [3] |
Mechanisms of Formation in Pharmaceutical Matrices
Understanding the etiology of MNP is paramount for implementing effective control strategies. MNP is not intentionally synthesized in final drug products but manifests as an artifact of two primary mechanisms[6]:
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Direct Nitrosation: During the synthesis of active pharmaceutical ingredients (APIs), residual precursors such as 1-methylpiperazine can react with nitrosating agents (e.g., sodium nitrite under acidic conditions)[7].
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Oxidative Degradation: In formulated products like rifampicin, environmental stressors (heat, humidity) drive the oxidative cleavage of the API's hydrazone linkage, releasing a piperazine derivative that subsequently undergoes nitrosation or direct oxidative conversion to MNP[8],[6].
Fig 1: Dual pathways of MNP formation via direct nitrosation and API degradation.
Toxicological Profile and Regulatory Thresholds
MNP is classified as a highly potent genotoxic impurity. Under the USFDA Carcinogenic Potency Categorization Approach (CPCA), MNP is designated as a Potency Category 1 nitrosamine, imposing a stringent acceptable intake (AI) limit of 26.5 ng/day[7].
Table 2: Toxicological and Hazard Profile
| Parameter | Classification / Value | Reference |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Severe burns), H350 (May cause cancer) | [4] |
| Oral LD50 (Rat) | 100 mg/kg | [4] |
| CPCA Potency Category | Category 1 | [7] |
| Acceptable Intake (AI) | 26.5 ng/day | [7] |
Mechanistic Causality of Toxicity: MNP acts as a procarcinogen. Upon ingestion, it undergoes α-hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic bioactivation generates a highly reactive, electrophilic diazonium ion capable of covalently binding to nucleophilic centers on DNA bases (e.g., N7 or O6 of guanine). This alkylation disrupts base pairing, leading to irreversible genetic mutations and oncogenesis[9].
Fig 2: CYP450-mediated bioactivation of MNP leading to mutagenic DNA alkylation.
Analytical Methodologies: The LC-MS/MS Imperative
A critical pitfall in nitrosamine analysis is the selection of the chromatographic platform. While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally used for volatile nitrosamines, it is fundamentally incompatible with MNP analysis in rifampicin matrices.
The Causality of GC-MS Failure: Rifampicin is thermally labile. When subjected to the high temperatures of a GC injection port (typically >200°C), the API undergoes rapid, artifactual degradation, generating MNP in situ[8]. This thermal artifact leads to catastrophic false positives. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), operating at near-ambient temperatures, is the mandatory analytical standard to preserve the structural integrity of the API during analysis[8],[10].
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and mitigate matrix suppression, this protocol employs an isotopically labeled internal standard (MNP-d4) and a highly selective stationary phase[10].
Step 1: Sample Preparation (Extraction & Precipitation)
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Accurately weigh 0.1 g of the API or pulverized drug product into a 15 mL centrifuge tube[10].
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Spike the sample with 1.0 mL of MNP-d4 internal standard solution (200 ng/mL in methanol)[10].
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Causality: Early introduction of the internal standard corrects for any subsequent volumetric losses or ion suppression during ionization, rendering the assay a self-validating system.
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Add 7.0 mL of HPLC-grade methanol. Vortex vigorously and sonicate for 10 minutes[10].
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Causality: Methanol effectively solubilizes MNP while selectively precipitating high-molecular-weight excipients, preventing column fouling.
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Centrifuge at ≥3000 × g for 5 minutes and filter the supernatant through a 0.22 μm PVDF membrane[10].
Step 2: Chromatographic Separation
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Column: Poroshell 120 Phenyl-Hexyl (2.7 μm, 4.6 mm × 100 mm)[10].
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Causality: The phenyl-hexyl phase provides critical π-π interactions with the nitroso group, offering superior retention and peak symmetry for polar nitrosamines compared to standard C18 columns.
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Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 9.0 with ammonia[10].
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Causality: Maintaining a basic pH ensures that any residual secondary amines remain deprotonated, preventing secondary interactions with surface silanols and eliminating peak tailing.
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Mobile Phase B: 100% Methanol[10].
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Gradient: Employ a dynamic gradient starting at 5% B, ramping to 95% B to elute the highly retained rifampicin matrix, followed by a re-equilibration step.
Step 3: MS/MS Detection (ESI+) Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+) using Multiple Reaction Monitoring (MRM). Monitor specific transitions for MNP (e.g., m/z 130.1 → product ions) and MNP-d4 to ensure absolute specificity[6],[10].
Fig 3: Self-validating LC-MS/MS workflow for trace-level MNP quantification.
Conclusion & Control Strategies
The presence of 1-methyl-4-nitrosopiperazine in pharmaceuticals represents a critical intersection of synthetic chemistry, analytical science, and toxicology. Eradicating this impurity requires a holistic control strategy: implementing rigorous raw material screening to limit nitrite precursors, utilizing antioxidants during formulation to prevent oxidative API degradation, and enforcing strict LC-MS/MS surveillance[8],[6]. By grounding manufacturing processes in these validated, mechanistic principles, drug development professionals can ensure the long-term safety and efficacy of essential therapeutics.
References
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[2] Title: CAS 16339-07-4: 1-Methyl-4-nitrosopiperazine | CymitQuimica Source: cymitquimica.com URL:
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[7] Title: N-Nitroso Methyl Piperazine - Manasa Life Sciences Source: manasalifesciences.com URL:
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[3] Title: 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem Source: nih.gov URL:
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[5] Title: 1-Methyl-4-nitrosopiperazine | 16339-07-4 | TCI AMERICA Source: tcichemicals.com URL:
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[9] Title: Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC Source: nih.gov URL:
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[1] Title: Nitrosamine concerns in rifampicin products - Update - World Health Organization (WHO) Source: who.int URL:
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[4] Title: Safety Data Sheet - Cayman Chemical Source: caymanchem.com URL:
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[8] Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI Source: mdpi.com URL:
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[6] Title: Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin Journal of Pharmaceutical and Biomedical - Ovid Source: ovid.com URL:
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[10] Title: Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance Source: fda.gov.tw URL:
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